An In-depth Technical Guide to Boc-DL-Glu(Obzl)-OH: Chemical Properties and Structure
An In-depth Technical Guide to Boc-DL-Glu(Obzl)-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-tert-Butoxycarbonyl-DL-glutamic acid γ-benzyl ester (Boc-DL-Glu(Obzl)-OH). This compound is a critical building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel therapeutics.
Core Chemical Properties
Boc-DL-Glu(Obzl)-OH is a white crystalline powder. Its key physical and chemical properties are summarized in the table below. It is important to note that while the DL form is a racemic mixture, some properties are often reported for the individual L- or D-enantiomers.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₆ | [1] |
| Molecular Weight | 337.37 g/mol | [2] |
| Melting Point | 103 - 107 °C | [1] |
| Appearance | White powder | [1] |
| Storage Temperature | 2-8°C | [1][2] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
Note: The melting point for the L-enantiomer, Boc-L-Glu(Obzl)-OH, is reported as 69-71 °C[2].
Chemical Structure and Identification
Boc-DL-Glu(Obzl)-OH is a derivative of the amino acid glutamic acid, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the γ-carboxylic acid is protected as a benzyl ester (OBzl). The α-carboxylic acid remains free, allowing for peptide bond formation.
Structural Identifiers:
| Identifier | Value |
| CAS Number | 117997-81-6 |
| Linear Formula | C₆H₅CH₂OCOCH₂CH₂CH(COOH)NHCOOC(CH₃)₃ |
| SMILES (L-isomer) | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O |
| InChI (L-isomer) | 1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 |
| InChIKey (L-isomer) | AJDUMMXHVCMISJ-ZDUSSCGKSA-N |
The presence of the Boc and benzyl protecting groups enhances the compound's stability and allows for selective reactions, which is crucial in complex multi-step syntheses[1].
Caption: Structure of Boc-L-Glu(Obzl)-OH.
Experimental Protocols and Applications
Boc-DL-Glu(Obzl)-OH is a key intermediate in the synthesis of peptides and their derivatives[1]. It is particularly well-suited for Boc solid-phase peptide synthesis (SPPS)[2][3].
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of a Boc-Glu(OBzl)-OH residue into a peptide chain on a solid support.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).
2. Boc Deprotection:
-
Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Wash the resin thoroughly with DCM to remove excess TFA.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt by treating the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or N,N-dimethylformamide (DMF).
-
Wash the resin with DCM and DMF.
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-DL-Glu(Obzl)-OH (typically 3-4 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
5. Washing:
-
Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
6. Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
7. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester) are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF), typically with scavengers like anisole.
Caption: General workflow for Boc-SPPS.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Boc-DL-Glu(Obzl)-OH.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C)[1][2].
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Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations[4].
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier[4][5][6].
Conclusion
Boc-DL-Glu(Obzl)-OH is a versatile and indispensable reagent in the field of peptide chemistry. Its unique protection scheme allows for the strategic incorporation of glutamic acid residues into complex peptide structures. A thorough understanding of its chemical properties and handling requirements is essential for its effective and safe use in research and development.
